molecular formula C17H18N2O4S B5865249 methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate

methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5865249
M. Wt: 346.4 g/mol
InChI Key: CMWIKTQADGDDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAB is a thioamide derivative of benzoic acid and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, resulting in changes in gene expression. This compound has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in inflammation. In addition, this compound has been found to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

Methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high yield. This compound is also soluble in a wide range of solvents, making it easy to use in various assays. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. In addition, this compound has not been extensively tested in animal models, and its toxicity profile is not well characterized.

Future Directions

There are several future directions for research on methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate. One area of research is the development of this compound derivatives with improved biological activities and pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound and its downstream effects on gene expression and signaling pathways. Furthermore, the potential use of this compound as a therapeutic agent for various diseases, including cancer and viral infections, should be explored in more detail. Finally, the toxicity profile of this compound needs to be further characterized to assess its safety for use in humans.
Conclusion:
This compound is a promising chemical compound that exhibits a wide range of biological activities. Its potential therapeutic applications have attracted significant attention in scientific research. The synthesis of this compound has been optimized, and its mechanism of action has been partially elucidated. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, and its future directions for research include the development of derivatives with improved biological activities and the investigation of its mechanism of action and downstream effects.

Synthesis Methods

Methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate can be synthesized through a multistep process involving the reaction of 3,4-dimethoxyaniline with thiocarbonyldiimidazole (TCDI) to form 3,4-dimethoxyphenyl isothiocyanate. This intermediate compound is then reacted with methyl 2-aminobenzoate in the presence of a base to yield this compound. The synthesis of this compound has been optimized and can be performed on a large scale with high yield.

Scientific Research Applications

Methyl 2-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the replication of the influenza virus.

properties

IUPAC Name

methyl 2-[(3,4-dimethoxyphenyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-21-14-9-8-11(10-15(14)22-2)18-17(24)19-13-7-5-4-6-12(13)16(20)23-3/h4-10H,1-3H3,(H2,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWIKTQADGDDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=C2C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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